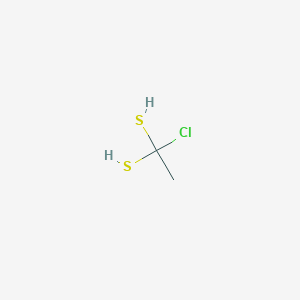
1-Chloroethane-1,1-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloroethane-1,1-dithiol is an organosulfur compound with the molecular formula C2H5ClS2. It is a colorless liquid with a strong, unpleasant odor. This compound is part of the dithiol family, which is characterized by the presence of two thiol (–SH) groups attached to the same carbon atom. The presence of a chlorine atom in this compound makes it unique and interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloroethane-1,1-dithiol can be synthesized through several methods. One common method involves the reaction of 1,1-dichloroethane with sodium hydrosulfide in an aqueous medium. The reaction proceeds as follows:
C2H4Cl2+2NaHS→C2H5ClS2+2NaCl
Industrial Production Methods: In an industrial setting, the production of this compound typically involves the chlorination of ethane-1,1-dithiol. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions include controlled temperature and pressure to ensure the selective chlorination of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloroethane-1,1-dithiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.
Reduction: It can be reduced to ethane-1,1-dithiol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or alkoxide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are used under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Ethane-1,1-dithiol.
Substitution: Corresponding substituted products such as 1-hydroxyethane-1,1-dithiol or 1-aminoethane-1,1-dithiol.
Aplicaciones Científicas De Investigación
1-Chloroethane-1,1-dithiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of dithiolane and dithiane rings.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form strong bonds with thiol groups in proteins.
Medicine: Research is ongoing into its potential use as a therapeutic agent for conditions involving oxidative stress, as it can act as a reducing agent.
Industry: It is used in the production of certain polymers and as an intermediate in the synthesis of other organosulfur compounds.
Mecanismo De Acción
The mechanism of action of 1-chloroethane-1,1-dithiol involves its interaction with thiol groups in biological molecules. The compound can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Ethane-1,1-dithiol: Similar structure but lacks the chlorine atom, making it less reactive in substitution reactions.
1,2-Ethanedithiol: Contains thiol groups on adjacent carbon atoms, leading to different reactivity and applications.
1,1-Dichloroethane: Contains two chlorine atoms but lacks thiol groups, making it more suitable for different types of chemical reactions.
Uniqueness: 1-Chloroethane-1,1-dithiol is unique due to the presence of both a chlorine atom and two thiol groups on the same carbon atom. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Propiedades
Número CAS |
786799-28-8 |
|---|---|
Fórmula molecular |
C2H5ClS2 |
Peso molecular |
128.6 g/mol |
Nombre IUPAC |
1-chloroethane-1,1-dithiol |
InChI |
InChI=1S/C2H5ClS2/c1-2(3,4)5/h4-5H,1H3 |
Clave InChI |
QBTSKSHPAYPGSR-UHFFFAOYSA-N |
SMILES canónico |
CC(S)(S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Hydroxyethoxy)ethyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14225282.png)
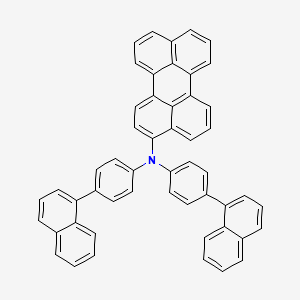
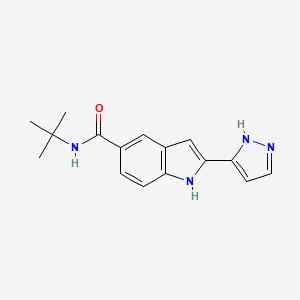
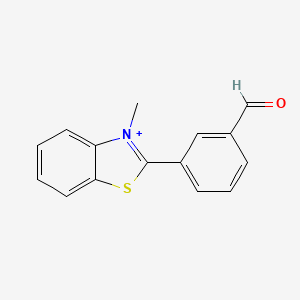

![4,4'-[1,4-Phenylenebis(phenylazanediyl)]dibenzonitrile](/img/structure/B14225319.png)

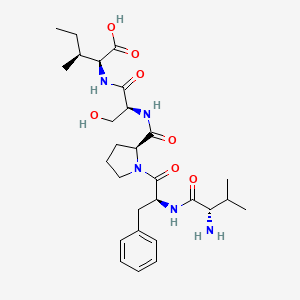
![N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14225339.png)
![Diethyl [(2-methylacryloyl)amino]propanedioate](/img/structure/B14225348.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate](/img/structure/B14225356.png)
![tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14225362.png)
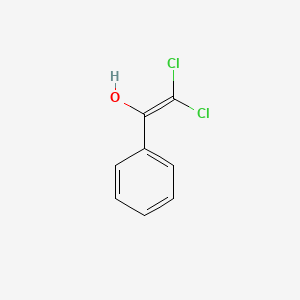
![5,6-Dichloro-2-{[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14225368.png)
